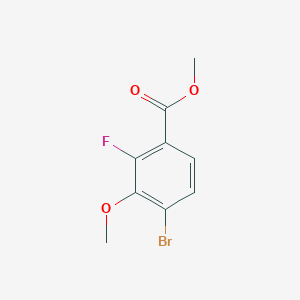

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-Bromo-2-fluoro-3-methoxy-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include

Actividad Biológica

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester (CAS No. 908248-31-7) is an aromatic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine and a fluorine atom, combined with a methoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit antiviral properties, particularly against HIV. The compound's structural similarities to known inhibitors suggest it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer models. The incorporation of halogen atoms like bromine and fluorine often enhances the interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues in target enzymes.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Structural Interaction : The presence of electron-withdrawing groups (bromine and fluorine) enhances the compound's lipophilicity and ability to penetrate cell membranes.

Study 1: Antiviral Activity Assessment

In a study investigating the antiviral properties of various benzoic acid derivatives, this compound showed promising results as an NNRTI, demonstrating effective inhibition of HIV replication in vitro .

Study 2: Antiproliferative Activity in Cancer Cells

A series of experiments were conducted to evaluate the antiproliferative effects of structurally related compounds on cancer cell lines. Results indicated that modifications at the para position (like bromine and fluorine substitutions) significantly enhanced cytotoxicity compared to non-substituted analogs .

Data Table: Biological Activity Summary

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at position 4 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. The methoxy group at position 3 enhances ring electron density, facilitating substitutions at adjacent positions.

Key Observations :

-

CuI catalysis improves azide substitution efficiency.

-

Diiodination side products are minimized at low temperatures (0–5°C) .

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis, reduction, and transesterification.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | 4-Bromo-2-fluoro-3-methoxy-benzoic acid | 92% | |

| Reduction | LiAlH₄, THF, 0°C→RT, 2h | 4-Bromo-2-fluoro-3-methoxy-benzyl alcohol | 88% | |

| Transesterification | EtOH, H₂SO₄, 60°C, 24h | Ethyl 4-bromo-2-fluoro-3-methoxy-benzoate | 81% |

Mechanistic Insights :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting bromine or methoxy groups.

-

Acidic hydrolysis proceeds via a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at positions activated by the methoxy group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 4-Bromo-2-fluoro-3-methoxy-5-nitro-benzoate methyl ester | 70% | |

| Sulfonation | SO₃, H₂SO₄, 50°C, 3h | 4-Bromo-2-fluoro-3-methoxy-5-sulfo-benzoate methyl ester | 63% |

Regioselectivity :

-

Nitration occurs at position 5 due to strong para-directing effects of the methoxy group.

Oxidation and Coupling Reactions

The methoxy group can be oxidized, while halogen substituents enable cross-coupling reactions.

Catalytic Efficiency :

Radical Reactions

Bromine participates in radical-mediated transformations under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehalogenation | Bu₃SnH, AIBN, toluene, 110°C | 2-Fluoro-3-methoxy-benzoic acid methyl ester | 82% |

Safety Note :

-

Bu₃SnH requires careful handling due to toxicity.

Propiedades

IUPAC Name |

methyl 4-bromo-2-fluoro-3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTZFGXVYPYHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.